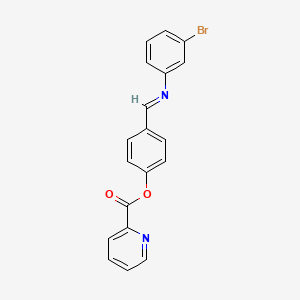
(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate” is an organic compound containing a bromophenyl group, an imine group, and a picolinate group. Organic compounds with these functional groups are often used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The bromophenyl group would likely contribute to the compound’s aromaticity, the imine group could potentially form a double bond, and the picolinate group could contribute to the compound’s acidity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the bromophenyl group could potentially increase the compound’s density and boiling point, while the picolinate group could potentially increase its acidity .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. Its molecular structure allows for the study of protein interactions and functions. The compound’s ability to bind to specific proteins can help in identifying protein expression levels in different biological states, aiding in the understanding of diseases at the molecular level .
Organic Synthesis
In the field of organic synthesis , (E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate serves as a precursor for synthesizing various organic compounds. Its bromophenyl group is particularly useful for creating carbon-carbon bonds, which are fundamental in constructing complex organic molecules .
Medicinal Chemistry
The imino group present in the compound is of significant interest in medicinal chemistry . It can be used to develop novel pharmaceuticals by acting as a scaffold for drug design. Its structural features can be modified to interact with biological targets, potentially leading to new treatments for various health conditions .
Material Science
In material science , this compound can contribute to the development of new materials with unique properties. Its molecular framework can be incorporated into polymers or coatings, enhancing their stability, durability, or other desired characteristics .
Catalysis
(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate may be used as a catalyst or a catalyst precursor in chemical reactions. Its structure could facilitate the acceleration of chemical transformations, making processes more efficient and cost-effective .
Photovoltaic Applications
The compound’s ability to absorb light makes it a candidate for use in photovoltaic applications . It could be part of the active layer in solar cells, contributing to the conversion of solar energy into electrical energy .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[(3-bromophenyl)iminomethyl]phenyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2/c20-15-4-3-5-16(12-15)22-13-14-7-9-17(10-8-14)24-19(23)18-6-1-2-11-21-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWUEMWENWORTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2877460.png)
![5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2877461.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)
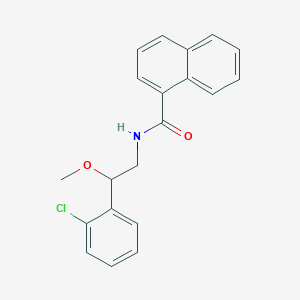
![7-[(2-Chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2877464.png)
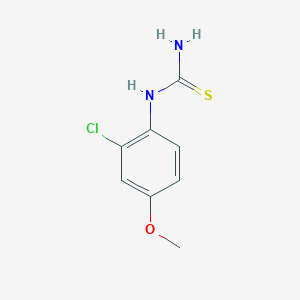
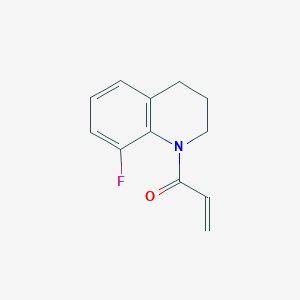
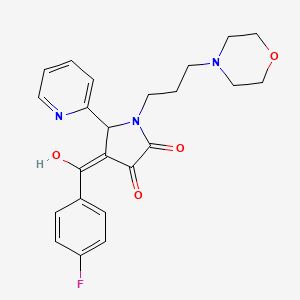
amine](/img/structure/B2877472.png)
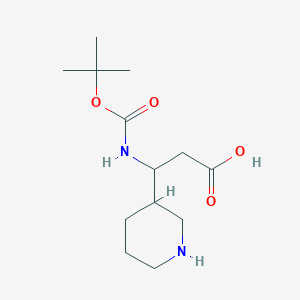
![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877475.png)
![4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2877476.png)

